4-Methoxy-3-methylbutanoic acid
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Overview
Description
4-Methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a derivative of butanoic acid, characterized by the presence of a methoxy group at the fourth position and a methyl group at the third position of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylbutanoic acid can be achieved through a multi-step reaction process. One common method involves the use of thionyl chloride (SOCl2) at 40°C, followed by treatment with colloidal silver in methanol and saponification of the resulting methyl ester with boiling alcoholic potassium hydroxide (KOH) . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is often produced in liquid form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and interactions with enzymes and other biomolecules. Detailed studies are required to fully elucidate its mechanism of action and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties.
3-Methylbutanoic acid: Similar structure but without the methoxy group.
4-Methoxybutanoic acid: Similar structure but without the methyl group
Uniqueness
4-Methoxy-3-methylbutanoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required .
Properties
IUPAC Name |
4-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-9-2)3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJOSTZQDFYIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100862-21-3 |
Source
|
Record name | 4-methoxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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